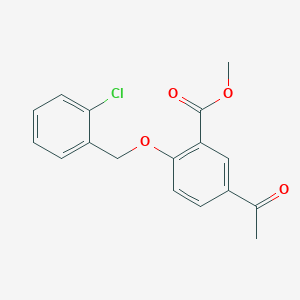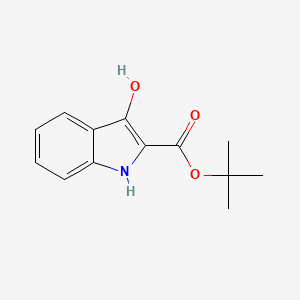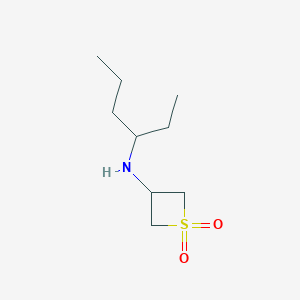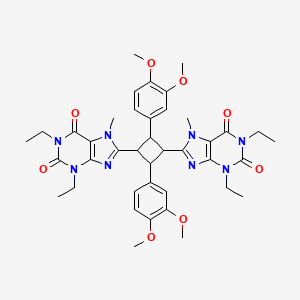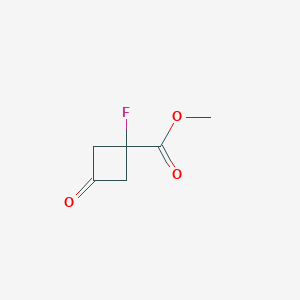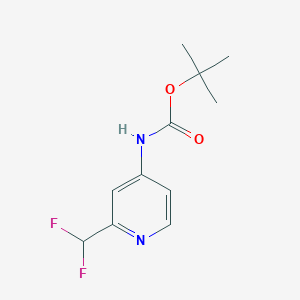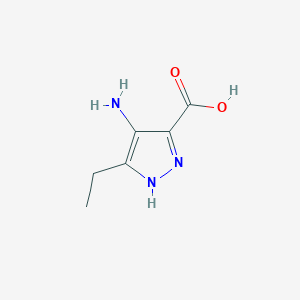
4-amino-5-ethyl-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-5-ethyl-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-ethyl-1H-pyrazole-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with β-ketoesters. The reaction typically proceeds under reflux conditions in the presence of a suitable catalyst.
For example, the reaction of ethyl acetoacetate with hydrazine hydrate in ethanol under reflux conditions can yield the desired pyrazole derivative. The intermediate product is then subjected to further reactions to introduce the amino and carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis processes. These processes are optimized for high yield and purity. Catalysts such as zinc chloride or alumina-supported manganese dioxide are commonly used to facilitate the reactions. The use of green solvents and environmentally benign methods is also emphasized to minimize the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4-amino-5-ethyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the carboxylic acid group to form alcohols or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can have different biological and chemical properties depending on the substituents introduced.
Aplicaciones Científicas De Investigación
4-amino-5-ethyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly for its anti-cancer and anti-viral activities.
Industry: The compound is used in the development of agrochemicals and other industrial applications.
Mecanismo De Acción
The mechanism of action of 4-amino-5-ethyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth. The exact pathways and molecular targets can vary depending on the specific application and the derivatives used.
Comparación Con Compuestos Similares
Similar Compounds
- 5-amino-1H-pyrazole-4-carbonitrile
- 5-amino-1H-pyrazolo[4,3-b]pyridine
- 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile
Uniqueness
4-amino-5-ethyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and carboxylic acid groups allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C6H9N3O2 |
|---|---|
Peso molecular |
155.15 g/mol |
Nombre IUPAC |
4-amino-5-ethyl-1H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C6H9N3O2/c1-2-3-4(7)5(6(10)11)9-8-3/h2,7H2,1H3,(H,8,9)(H,10,11) |
Clave InChI |
KYQHHHVWPKVICK-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=NN1)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine-6-carboxylic acid](/img/structure/B13024365.png)
![6-(tert-Butyl)-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B13024373.png)

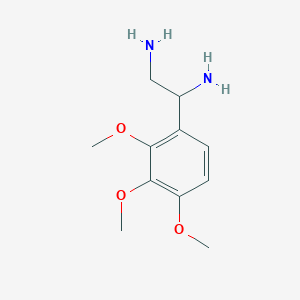
![5-Cyano-3H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B13024395.png)

